

# Application Notes and Protocols: STC-15 in Combination with Immunotherapy

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## Compound of Interest

Compound Name: STC-15

Cat. No.: B10861679

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## Introduction

**STC-15** is a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3.[1][2] As a key regulator of N6-methyladenosine (m6A) RNA modification, METTL3 has emerged as a promising therapeutic target in oncology.[1][3] Inhibition of METTL3 by **STC-15** has been shown to induce a potent anti-tumor immune response, making it a compelling candidate for combination therapy with immunotherapies such as checkpoint inhibitors.[4][5] These application notes provide a comprehensive overview of the preclinical and clinical data supporting the combination of **STC-15** with immunotherapy, along with detailed protocols for key experiments.

## Mechanism of Action: STC-15 and Immunotherapy Synergy

**STC-15** exerts its anti-tumor effects through a multi-faceted mechanism that converges with the principles of cancer immunotherapy. By inhibiting METTL3, **STC-15** triggers a cascade of events within the tumor microenvironment (TME), transforming it from an immunosuppressive to an immune-active state.

Key aspects of **STC-15**'s mechanism of action include:

- Induction of Innate Immunity: **STC-15** treatment leads to the accumulation of double-stranded RNA (dsRNA) in cancer cells, which activates innate immune sensors.[\[4\]](#)[\[6\]](#) This, in turn, drives the upregulation of genes associated with the interferon (IFN) signaling pathway.[\[4\]](#)[\[7\]](#)
- Enhanced Antigen Presentation: The activation of interferon signaling promotes the expression of genes involved in antigen processing and presentation, making tumor cells more visible to the immune system.
- Activation of Anti-Tumor Immune Cells: **STC-15** promotes the activation and infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.[\[1\]](#)[\[5\]](#) Preclinical data also suggests a shift towards a pro-inflammatory M1 macrophage phenotype within the TME.[\[5\]](#)
- Synergy with Checkpoint Inhibitors: By fostering an inflamed TME and increasing the presence of activated T cells, **STC-15** creates a more favorable environment for the activity of checkpoint inhibitors like anti-PD-1 antibodies.[\[4\]](#)[\[8\]](#) This combination has been shown to lead to durable anti-tumor immune responses in preclinical models.[\[4\]](#)

## Preclinical Data

### In Vitro Efficacy

**STC-15** has demonstrated potent and selective inhibitory activity against METTL3 and has shown anti-proliferative effects in various cancer cell lines.

Cell Line	Cancer Type	Parameter	Value	Reference
Multiple AML cell lines	Acute Myeloid Leukemia	IC50	Sub-micromolar	<a href="#">[9]</a>
12 patient-derived AML samples	Acute Myeloid Leukemia	IC50 (mean)	~1 $\mu$ M	<a href="#">[9]</a>
Caov3	Ovarian Cancer	m6A inhibition IC50	38.17 nM	<a href="#">[4]</a>

## In Vivo Efficacy: Monotherapy and Combination with Anti-PD-1

Syngeneic mouse models have been instrumental in demonstrating the in vivo efficacy of **STC-15**, both as a monotherapy and in combination with anti-PD-1 checkpoint blockade.

Mouse Model	Cancer Type	Treatment	Key Findings	Reference
MC38	Colorectal Cancer	STC-15	Significant tumor growth inhibition.	[5]
MC38	Colorectal Cancer	STC-15 + anti-PD-1	Synergistic efficacy and tumor regression.	[4]
A20	B-cell Lymphoma	STC-15	Significant tumor growth inhibition.	[5]
A20	B-cell Lymphoma	STC-15 + anti-PD-1	Tumor regression and durable anti-tumor immunity.	[4][5]
AML PDX Model	Acute Myeloid Leukemia	STC-15	Extended survival compared to vehicle.	[9]

## Clinical Development

**STC-15** is currently being evaluated in clinical trials, both as a monotherapy and in combination with immunotherapy, for the treatment of advanced solid tumors.

### Phase 1 Monotherapy Trial (NCT05584111)

This first-in-human, multi-center, open-label, dose-escalation study is evaluating the safety, pharmacokinetics, pharmacodynamics, and clinical activity of **STC-15** in patients with advanced malignancies.[4][9]

Parameter	Details	Reference
Status	Ongoing	<a href="#">[10]</a>
Patient Population	Advanced solid tumors	<a href="#">[9]</a>
Dose Escalation Cohorts	60 mg to 200 mg (daily and thrice weekly)	<a href="#">[9]</a>
Preliminary Efficacy	Tumor regressions observed at all dose levels; sustained partial responses in multiple tumor types.	<a href="#">[9]</a>
Biomarker Data	Upregulation of interferon signaling pathways; evidence of M1 macrophage polarization in the TME.	<a href="#">[5]</a> <a href="#">[9]</a>

## Phase 1b/2 Combination Trial with Toripalimab (NCT06975293)

This trial is designed to evaluate the safety and efficacy of **STC-15** in combination with the anti-PD-1 antibody toripalimab in patients with specific advanced solid tumors.[\[1\]](#)[\[2\]](#)

Parameter	Details	Reference
Status	Recruiting	<a href="#">[2]</a>
Patient Population	Non-small cell lung cancer (NSCLC), squamous cell carcinoma of the head and neck (HNSCC), melanoma, and endometrial cancer.	<a href="#">[1]</a> <a href="#">[2]</a>
Study Design	Phase 1b dose escalation followed by Phase 2 expansion cohorts.	<a href="#">[1]</a>

## Experimental Protocols

### In Vitro Co-culture of Cancer Cells and Immune Cells

This protocol is designed to assess the ability of **STC-15** to enhance immune cell-mediated killing of cancer cells.

Materials:

- Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells)
- Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD8+ T cells
- **STC-15**
- Cell culture medium and supplements
- Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)

Protocol:

- **Cell Culture:** Culture the cancer cell line and isolate PBMCs or CD8+ T cells from healthy donors.
- **Co-culture Setup:** Seed cancer cells in a 96-well plate. The following day, add PBMCs or CD8+ T cells at a desired effector-to-target (E:T) ratio.
- **STC-15 Treatment:** Treat the co-cultures with a dose range of **STC-15**. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the co-culture for a specified period (e.g., 24-72 hours).
- **Cytotoxicity Assessment:** Measure the extent of cancer cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of specific lysis for each treatment condition and compare the **STC-15** treated groups to the vehicle control.

## In Vivo Syngeneic Mouse Model of Combination Therapy

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **STC-15** in combination with an anti-PD-1 antibody in a syngeneic mouse model.

### Materials:

- Syngeneic mouse strain (e.g., C57BL/6 for MC38 tumors)
- Murine cancer cell line (e.g., MC38 colorectal cancer cells)
- **STC-15** (formulated for oral administration)
- Anti-mouse PD-1 antibody (and corresponding isotype control)
- Calipers for tumor measurement

### Protocol:

- Tumor Cell Implantation: Subcutaneously inject a suspension of MC38 cells into the flank of C57BL/6 mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment groups:
  - Vehicle control
  - **STC-15** alone
  - Anti-PD-1 antibody alone
  - **STC-15** + anti-PD-1 antibody
- Dosing Regimen:
  - Administer **STC-15** orally according to the desired schedule (e.g., daily).

- Administer the anti-PD-1 antibody intraperitoneally according to its established dosing schedule.
- Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
- Endpoint: At the end of the study (or when tumors reach a humane endpoint), euthanize the mice and excise the tumors for further analysis.
- Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to compare the efficacy of the combination therapy to the monotherapies and vehicle control.

## Flow Cytometry Analysis of the Tumor Microenvironment

This protocol provides a framework for characterizing the immune cell populations within the TME following treatment with **STC-15**.

### Materials:

- Tumor tissue from the in vivo study
- Enzymatic digestion cocktail (e.g., collagenase, DNase)
- Flow cytometry antibodies (a panel targeting various immune cell markers)
- Flow cytometer

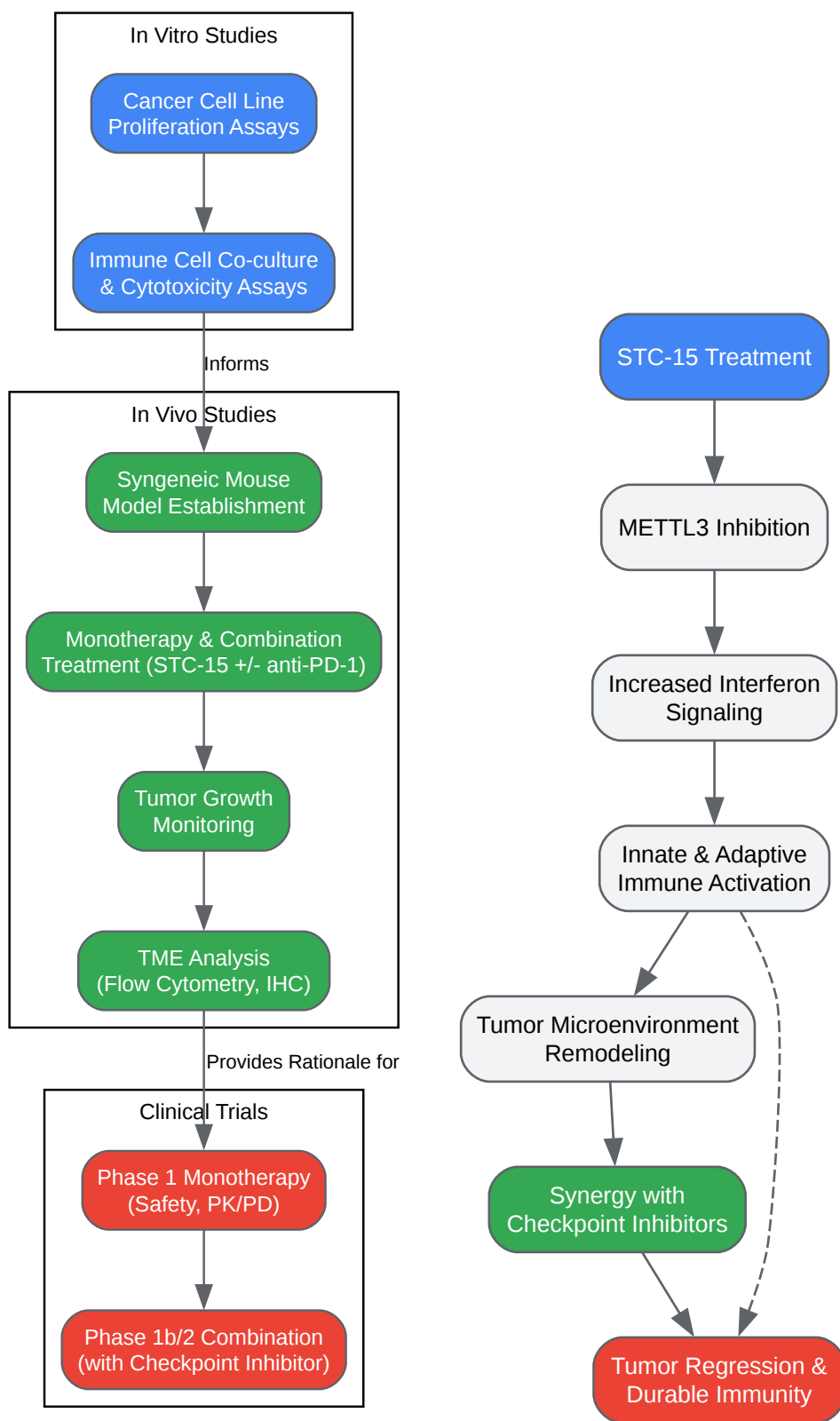
### Protocol:

- Tumor Dissociation: Mechanically and enzymatically digest the excised tumor tissue to obtain a single-cell suspension.
- Cell Staining:
  - Perform a live/dead stain to exclude non-viable cells.
  - Block Fc receptors to prevent non-specific antibody binding.

- Stain the cells with a cocktail of fluorescently labeled antibodies targeting surface markers of different immune cell populations (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Gr-1).
- For intracellular staining (e.g., for transcription factors or cytokines), fix and permeabilize the cells before adding the intracellular antibodies.
- Flow Cytometry Acquisition: Acquire the stained samples on a flow cytometer.
- Data Analysis: Analyze the flow cytometry data to quantify the proportions and activation status of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, M1/M2 macrophages, dendritic cells) in each treatment group.

## Visualizations





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